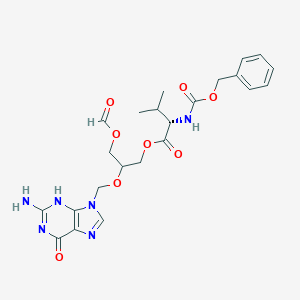![molecular formula C7H7NO2 B064955 2,3-Dihydrofuro[3,2-c]pyridine 5-oxide CAS No. 193605-33-3](/img/structure/B64955.png)
2,3-Dihydrofuro[3,2-c]pyridine 5-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydrofuro[3,2-c]pyridine 5-oxide, also known as DHFPO, is a heterocyclic compound with a unique structure that has gained significant attention in the field of medicinal chemistry. DHFPO has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Mechanism Of Action
The mechanism of action of 2,3-Dihydrofuro[3,2-c]pyridine 5-oxide is not fully understood. However, studies have suggested that it may act through multiple pathways, including the inhibition of NF-kB signaling, the suppression of COX-2 expression, and the induction of apoptosis in cancer cells.
Biochemical And Physiological Effects
2,3-Dihydrofuro[3,2-c]pyridine 5-oxide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which can reduce inflammation in the body. 2,3-Dihydrofuro[3,2-c]pyridine 5-oxide has also been found to induce apoptosis in cancer cells, which can lead to the death of cancer cells. In addition, 2,3-Dihydrofuro[3,2-c]pyridine 5-oxide has been found to inhibit the replication of viruses, which can prevent the spread of viral infections.
Advantages And Limitations For Lab Experiments
One advantage of using 2,3-Dihydrofuro[3,2-c]pyridine 5-oxide in lab experiments is that it exhibits a wide range of biological activities, which makes it a versatile compound for studying various diseases and conditions. However, one limitation of using 2,3-Dihydrofuro[3,2-c]pyridine 5-oxide is that it can be difficult to synthesize in large quantities, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 2,3-Dihydrofuro[3,2-c]pyridine 5-oxide. One area of research is to investigate its potential use as a therapeutic agent for inflammatory diseases such as arthritis and inflammatory bowel disease. Another area of research is to explore its potential use as a chemotherapeutic agent for cancer. Additionally, future research could focus on developing more efficient synthesis methods for 2,3-Dihydrofuro[3,2-c]pyridine 5-oxide, which could increase its availability for use in laboratory experiments.
Conclusion
In conclusion, 2,3-Dihydrofuro[3,2-c]pyridine 5-oxide is a heterocyclic compound with a unique structure that has gained significant attention in the field of medicinal chemistry. It exhibits a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. Although its mechanism of action is not fully understood, 2,3-Dihydrofuro[3,2-c]pyridine 5-oxide has been extensively studied for its potential therapeutic applications. Further research is needed to fully understand its potential uses and to develop more efficient synthesis methods.
Synthesis Methods
2,3-Dihydrofuro[3,2-c]pyridine 5-oxide can be synthesized through a variety of methods, including the reaction of 2,3-dihydropyridine with oxygen in the presence of a catalyst, or the oxidation of 2,3-dihydropyridine with hydrogen peroxide. The most common method for synthesizing 2,3-Dihydrofuro[3,2-c]pyridine 5-oxide is through the oxidation of 2,3-dihydropyridine with m-chloroperbenzoic acid (m-CPBA) in the presence of acetic acid.
Scientific Research Applications
2,3-Dihydrofuro[3,2-c]pyridine 5-oxide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. 2,3-Dihydrofuro[3,2-c]pyridine 5-oxide has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. In addition, 2,3-Dihydrofuro[3,2-c]pyridine 5-oxide has been found to inhibit the replication of viruses such as HIV and HCV.
properties
CAS RN |
193605-33-3 |
|---|---|
Product Name |
2,3-Dihydrofuro[3,2-c]pyridine 5-oxide |
Molecular Formula |
C7H7NO2 |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
5-oxido-2,3-dihydrofuro[3,2-c]pyridin-5-ium |
InChI |
InChI=1S/C7H7NO2/c9-8-3-1-7-6(5-8)2-4-10-7/h1,3,5H,2,4H2 |
InChI Key |
WDJWCAGQZHIELU-UHFFFAOYSA-N |
SMILES |
C1COC2=C1C=[N+](C=C2)[O-] |
Canonical SMILES |
C1COC2=C1C=[N+](C=C2)[O-] |
synonyms |
Furo[3,2-c]pyridine,2,3-dihydro-,5-oxide(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B64873.png)
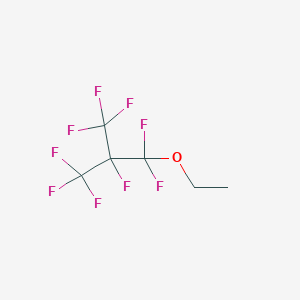
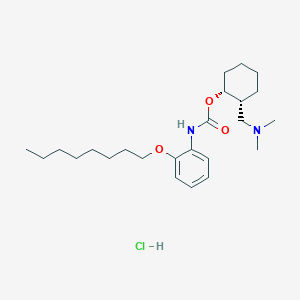
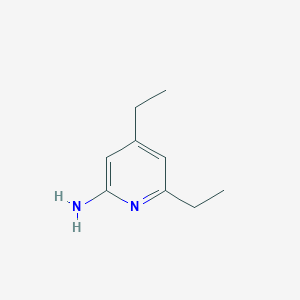
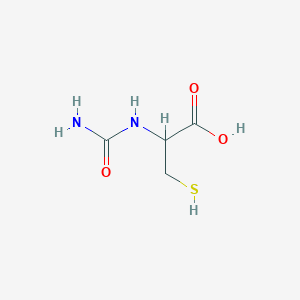
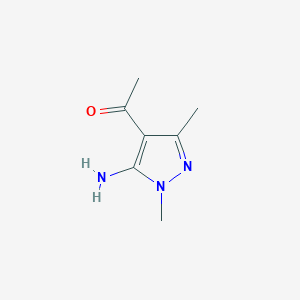
![1-[2-(2,2,2-Trifluoroethoxy)phenyl]piperazine](/img/structure/B64893.png)
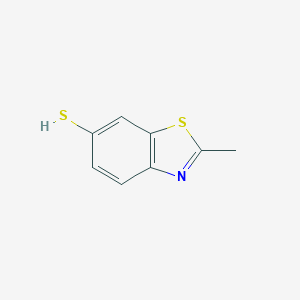
![5,6-Dimethylisoxazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B64896.png)
![2,6-bis[2-amino-1-(6-bromo-1H-indol-3-yl)ethyl]-3-(2-aminoethyl)-1H-indol-5-ol](/img/structure/B64898.png)
![Ethyl 3-(benzylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B64900.png)
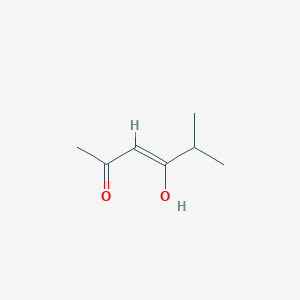
![Methyl 6-oxabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B64902.png)
